2-(Methylsulfonyl)-4-(tributylstannyl)thiazole

Description

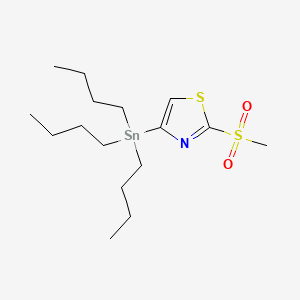

2-(Methylsulfonyl)-4-(tributylstannyl)thiazole (CAS: 1245816-14-1) is an organotin-thiazole hybrid compound with the molecular formula C₁₆H₃₁NO₂S₂Sn and a molecular weight of 452.25 g/mol . Its structure features a thiazole ring substituted at position 2 with a methylsulfonyl (-SO₂CH₃) group and at position 4 with a tributylstannyl (-Sn(C₄H₉)₃) group.

Properties

IUPAC Name |

tributyl-(2-methylsulfonyl-1,3-thiazol-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4NO2S2.3C4H9.Sn/c1-9(6,7)4-5-2-3-8-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPQZKBRXRVABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO2S2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676721 | |

| Record name | 2-(Methanesulfonyl)-4-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245816-14-1 | |

| Record name | 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245816-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methanesulfonyl)-4-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole typically involves the introduction of the tributylstannyl group to a thiazole ring. One common method is the Stille coupling reaction, where a thiazole derivative is reacted with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like cesium carbonate to facilitate the coupling process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-4-(tributylstannyl)thiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.

Oxidation and Reduction: The methylsulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and organometallic compounds, with palladium or copper catalysts often used to facilitate the reaction.

Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the methylsulfonyl group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction, the tributylstannyl group might be replaced by an aryl or alkyl group, resulting in a new thiazole derivative.

Scientific Research Applications

2-(Methylsulfonyl)-4-(tributylstannyl)thiazole has several applications in scientific research:

Biology: The compound can be used to modify biomolecules, potentially leading to new bioactive compounds.

Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-4-(tributylstannyl)thiazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl and methylsulfonyl groups. The tributylstannyl group can act as a leaving group in substitution reactions, while the methylsulfonyl group can undergo oxidation or reduction. These properties make the compound versatile in synthetic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(methylsulfonyl)-4-(tributylstannyl)thiazole with structurally related thiazole derivatives, focusing on substituents, molecular properties, and applications:

Key Comparisons:

Electronic Effects :

- The methylsulfonyl group (-SO₂CH₃) in the target compound is strongly electron-withdrawing, polarizing the thiazole ring and enhancing its reactivity in electrophilic substitutions or metal-catalyzed cross-couplings. In contrast, methylthio (-SCH₃) and methoxy (-OCH₃) groups are electron-donating, reducing ring activation .

- Bromine at position 2 (4-bromo-2-(tributylstannyl)thiazole ) facilitates nucleophilic displacement reactions, making it a versatile synthetic intermediate .

Reactivity in Cross-Coupling: Tributylstannyl-substituted thiazoles are primarily used in Stille coupling, where the tin group transfers to a palladium catalyst.

Biological Activity :

- While the target compound’s biological data are unavailable, 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives exhibit potent COX-2 inhibition (IC₅₀ = 0.07 µM), highlighting the pharmacological significance of the methylsulfonyl moiety in modulating enzyme binding . This suggests that the target compound’s -SO₂CH₃ group could similarly enhance interactions in bioactive contexts.

Synthetic Accessibility :

- The methylsulfonyl group can be introduced via oxidation of a methylthio precursor (e.g., converting 2-(methylthio)-4-(tributylstannyl)thiazole to the target compound using oxidizing agents like mCPBA or H₂O₂) .

Stability and Toxicity: Organotin compounds are generally moisture-sensitive and toxic. The electron-withdrawing -SO₂CH₃ group may slightly enhance stability compared to electron-donating substituents by reducing nucleophilic attack on the tin center .

Biological Activity

2-(Methylsulfonyl)-4-(tributylstannyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methylsulfonyl group and a tributylstannyl moiety. Its chemical structure is represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H19NOS2

- Molecular Weight : 265.4 g/mol

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various pathogens, including Mycobacterium tuberculosis and other bacterial strains . The minimum inhibitory concentration (MIC) values for related thiazole compounds demonstrate their potential as anti-tubercular agents, with sub-micromolar MICs being reported .

Anticancer Properties

Thiazoles are also explored for their anticancer potential. The compound's structural features may enhance its ability to inhibit cancer cell proliferation. For example, research on related thiazole derivatives has identified them as effective inhibitors of histone demethylases (KDM4 and KDM5), which are implicated in cancer progression . The inhibition of these enzymes suggests a mechanism through which this compound could exert anticancer effects.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in cellular processes, such as demethylases .

- Disruption of Cellular Processes : Similar thiazole compounds have been shown to disrupt cellular pathways related to energy production and metabolic processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:

- Substituent Effects : The presence of different substituents at the C-2 and C-4 positions significantly influences the antimicrobial and anticancer activities. For instance, lipophilic substitutions at these positions can enhance activity against Mycobacterium tuberculosis while maintaining selectivity over mammalian cells .

- Core Structure Importance : The thiazole core is essential for maintaining biological activity; modifications to this core often result in a loss of efficacy against targeted pathogens .

Case Studies and Research Findings

A selection of studies highlights the biological activity of thiazoles similar to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.